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tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
The synthesis of tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-(3-hydroxypropoxy)phenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to 0°C before adding the reactants dropwise .
Chemical Reactions Analysis
tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Medicine: Research has shown that piperazine derivatives, including this compound, have potential anticancer, antihistamine, and antidepressive activities.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows for favorable interactions with macromolecules, enhancing its biological activity. The polar nitrogen atoms in the piperazine ring contribute to its ability to form hydrogen bonds and interact with various biological targets .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share the piperazine ring structure but differ in their substituents, which can lead to variations in their biological activities and applications. The unique 3-hydroxypropoxy group in this compound provides distinct properties that can be advantageous in specific research and industrial applications .
Biological Activity
tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate is a synthetic compound with a complex molecular structure that includes a piperazine ring and a phenolic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the central nervous system (CNS). This article reviews its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : C18H28N2O4
- Molecular Weight : 336.4 g/mol
- Structure : The compound features a tert-butyl ester functional group, enhancing its lipophilicity and solubility in organic solvents, which is crucial for biological interactions.
Neuropharmacological Potential
Research indicates that this compound may interact with neurotransmitter receptors, suggesting potential anxiolytic or antidepressant effects. Preliminary studies highlight its ability to modulate CNS activity, making it a candidate for further investigation in neuropharmacology .
The biological activity of this compound is hypothesized to involve:
- Interaction with Neurotransmitter Receptors : Its structure suggests possible binding to serotonin or dopamine receptors, which are pivotal in mood regulation.
- Antioxidant Properties : Similar compounds have shown antioxidant effects, which may contribute to neuroprotection against oxidative stress .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | 158985-25-2 | Similar piperazine structure; potential neuroactive properties |
tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | 1853217-57-8 | Related piperidine structure; used as a linker in PROTAC development |
tert-Butyl 4-(3-hydroxy-2-phenylpropyl)piperazine-1-carboxylate | 189298-13-3 | Hydroxymethyl group; potential for similar biological activity |
Case Studies and Research Findings
- Anxiolytic Effects : In a study assessing the anxiolytic potential of various piperazine derivatives, this compound exhibited promising results, suggesting that it could reduce anxiety-like behaviors in animal models.
- Neuroprotective Effects : Another study reported that related compounds showed protective effects against neurotoxicity induced by amyloid-beta peptides, indicating that this compound may also possess similar protective qualities through modulation of inflammatory responses and oxidative stress reduction .
- Pharmacokinetics and Toxicology : The pharmacokinetic profile of this compound is still under investigation. However, initial assessments suggest favorable absorption and distribution characteristics due to its lipophilic nature. Toxicological studies are necessary to evaluate safety profiles before clinical applications can be considered.
Properties
Molecular Formula |
C18H28N2O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(3-hydroxypropoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)15-7-4-5-8-16(15)23-14-6-13-21/h4-5,7-8,21H,6,9-14H2,1-3H3 |
InChI Key |
BRJQGEKXZLTJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCCCO |
Origin of Product |
United States |
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